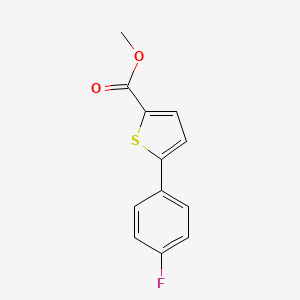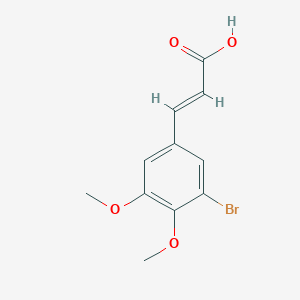
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” consists of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid group . The InChI code for this compound is 1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ .Physical And Chemical Properties Analysis
“3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid” is a solid compound . It has a molecular weight of 287.11 and a molecular formula of C11H11BrO4 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid and its derivatives have been synthesized and structurally characterized in various studies. For example, Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of a closely related compound, 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. They achieved separation of these isomers from a mixture and determined their structures using single-crystal X-ray diffraction, highlighting the compound's significance in crystallography and material sciences (Chenna et al., 2008).
Applications in Dye-Sensitized Solar Cells (DSSC)
Compounds containing 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid structure have been used in the development of dye-sensitized solar cells (DSSC). Khalaji et al. (2015) synthesized metal-free organic compounds with methoxy groups and acrylic acid, used as photosensitizers in DSSC. Their study demonstrated the importance of these compounds in enhancing solar energy conversion efficiency, showing the potential of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid derivatives in renewable energy technologies (Khalaji et al., 2015).
Photovoltaic and Electronic Properties
Further studies have focused on the photovoltaic and electronic properties of compounds related to 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid. For instance, Kim et al. (2006) explored the engineering of organic sensitizers, including derivatives of acrylic acid, for solar cell applications. Their findings revealed the significant role of such compounds in achieving high efficiency in solar energy conversion, thus underscoring their importance in photovoltaic research (Kim et al., 2006).
Catalysis and Polymer Science
The role of acrylic acid derivatives in catalysis and polymer science has also been investigated. For example, Ma et al. (2018) studied the use of acrylic acid and its esters in a green one-step aldol condensation reaction, facilitated by HZSM-35 zeolite catalysts. Their research contributes to the understanding of eco-friendly catalytic processes involving acrylic acid derivatives (Ma et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVBCFMEHTNHN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)
![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)
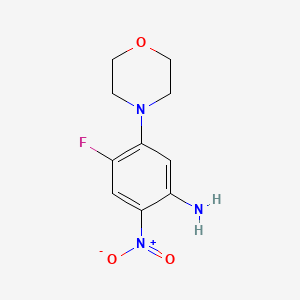
![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)

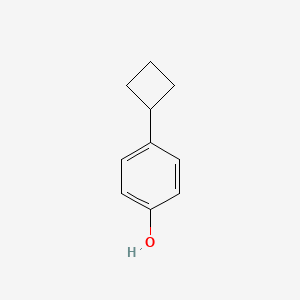
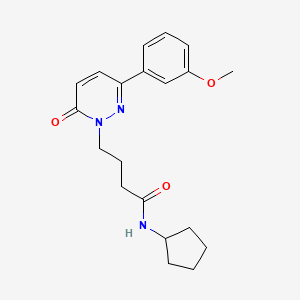
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)
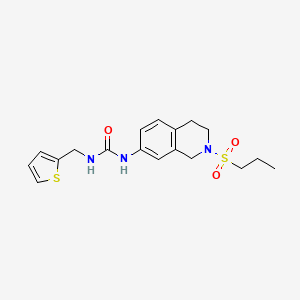
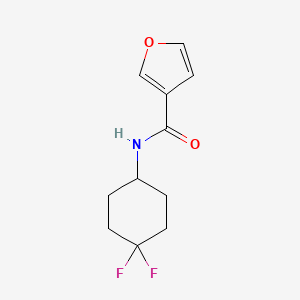
![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2664591.png)
